N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
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Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(23-16(24)10-13-6-4-8-15(13)21-23)18(25)20-11-14-7-5-9-19-17(14)22(2)3/h5,7,9-10,12H,4,6,8,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPSWPBQVSQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)N(C)C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino-pyridine moiety and a tetrahydro-cyclopenta[c]pyridazine core. This unique arrangement suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Research indicates that compounds similar to this compound may exert their effects through modulation of specific pathways involved in cell signaling and gene expression. For instance, the IKAROS Family Zinc Finger 2 (IKZF2) pathway has been highlighted in studies examining the immune response and regulatory T-cell functionality .
Antidiabetic Activity
A study focused on the synthesis of benzofuran-pyridazine derivatives, which include structural similarities to our compound of interest, demonstrated significant inhibitory activity against α-glucosidase and β-galactosidase enzymes. This suggests potential antidiabetic properties . The mechanism likely involves competitive inhibition of these enzymes, which are crucial in carbohydrate metabolism.
In Vitro Studies
In vitro evaluations of related compounds have shown promising results in modulating enzyme activity associated with metabolic disorders. For example, derivatives with similar structural features have been tested for their ability to inhibit key enzymes involved in glucose metabolism, showcasing their potential as therapeutic agents for diabetes management .
Pharmacological Profiles
Pharmacological assessments indicate that compounds with similar scaffolds exhibit anti-inflammatory and immunomodulatory effects. The modulation of the IKZF2 pathway has been associated with enhanced regulatory T-cell function, which could be beneficial in autoimmune conditions .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidiabetic | Benzofuran-Pyridazine Derivatives | Inhibition of α-glucosidase and β-galactosidase |
| Immunomodulatory | Compounds affecting IKZF2 | Enhanced Treg function |
| Anti-inflammatory | Similar structural analogs | Reduction in pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
